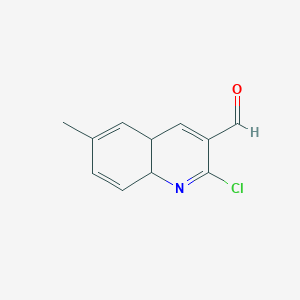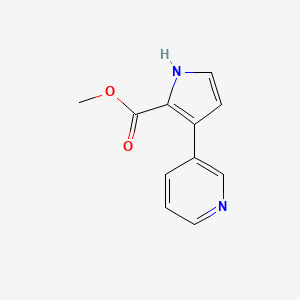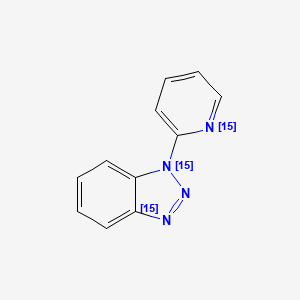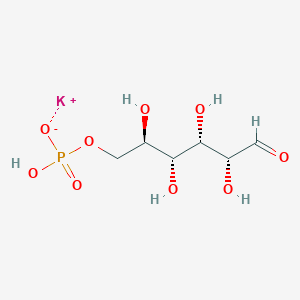![molecular formula C9H5F3N2O B15338204 3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29040587 typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained. One common method involves the use of dimethylformamide as a solvent and copper ions as catalysts. The reaction is carried out under controlled temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of MFCD29040587 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity MFCD29040587 .
Análisis De Reacciones Químicas
Types of Reactions
MFCD29040587 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize MFCD29040587.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MFCD29040587, which have enhanced or modified properties suitable for specific applications .
Aplicaciones Científicas De Investigación
MFCD29040587 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials with unique optical properties
Mecanismo De Acción
The mechanism of action of MFCD29040587 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications. Additionally, MFCD29040587 can chelate metal ions, which is crucial for its role in inhibiting tumor growth by disrupting metal-dependent cellular processes .
Comparación Con Compuestos Similares
MFCD29040587 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like MFCD29040586 and MFCD29040588 share similar photoluminescent properties but differ in their chemical structure and reactivity.
Uniqueness: MFCD29040587 stands out due to its higher stability and stronger photoluminescent properties, making it more suitable for long-term applications in imaging and diagnostics
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3-oxo-3-[3-(trifluoromethyl)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-2-1-5-14-8(6)7(15)3-4-13/h1-2,5H,3H2 |
Clave InChI |
VPMTYJJRCPFEGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)





